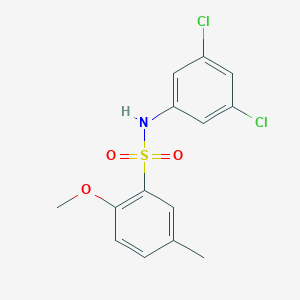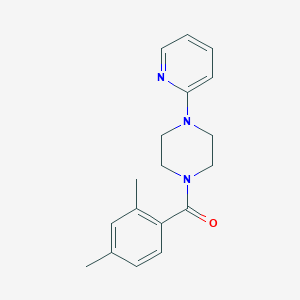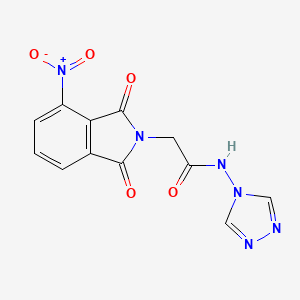
N-(3,5-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first introduced in 1974 and has since become one of the most commonly prescribed drugs in the world.
Mécanisme D'action
N-(3,5-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide works by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever. It does this by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. N-(3,5-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide has both biochemical and physiological effects on the body. Biochemically, it reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever. Physiologically, it reduces blood flow to the affected area, which also helps to reduce inflammation. N-(3,5-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to have a rapid onset of action, with peak effects occurring within 1-2 hours of administration.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is widely available and relatively inexpensive, making it easy to obtain and use in experiments. Another advantage is that it has a well-established mechanism of action, making it a useful tool for studying the role of prostaglandins in various physiological processes. One limitation is that it is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. This can make it difficult to determine the specific role of each enzyme in a given process. Another limitation is that it can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(3,5-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide. One direction is to investigate its potential therapeutic effects on conditions such as Alzheimer's disease, cancer, and cardiovascular disease. Another direction is to develop more selective COX inhibitors that target only COX-2, which may have fewer side effects than non-selective inhibitors. Finally, there is a need for more research to better understand the mechanisms of action of N-(3,5-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide and other NSAIDs, which could lead to the development of more effective and targeted therapies for a variety of conditions.
Méthodes De Synthèse
The synthesis of N-(3,5-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 3,5-dichlorophenylamine in the presence of a base such as triethylamine. The reaction produces N-(3,5-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide as a white crystalline solid with a melting point of 165-166°C. The synthesis method has been well established and is widely used in the pharmaceutical industry.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used to treat conditions such as arthritis, menstrual cramps, and postoperative pain. Research has also shown that N-(3,5-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide has potential therapeutic effects on a variety of other conditions, including Alzheimer's disease, cancer, and cardiovascular disease.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-3-4-13(20-2)14(5-9)21(18,19)17-12-7-10(15)6-11(16)8-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUXVMNOWUHXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5869573.png)


![N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B5869589.png)
![5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5869597.png)
![4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5869605.png)
![2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5869616.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869618.png)

![3-methyl-1-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5869633.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5869646.png)
![4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5869650.png)
![N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869665.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide](/img/structure/B5869673.png)